molecular formula C14H14N2O2S B5068900 1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene

1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene

Cat. No.: B5068900
M. Wt: 274.34 g/mol
InChI Key: RZIIORXFDXNEFW-UHFFFAOYSA-N
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Description

“1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene” is a complex organic compound. It contains an ethylphenyl group, an amino group, a thio group, and a nitro group attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, bromination, and conversion of a nitro group to an amine . The exact synthesis process would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The compound has a benzene ring, which is a cyclic compound with alternating double and single bonds. The ethylphenyl, amino, thio, and nitro groups are all attached to this benzene ring .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the thio group could react with an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it is a strong oxidizer (due to the nitro group), it could be explosive or cause burns .

Future Directions

Future research could explore the potential uses of this compound, such as in the development of new drugs or materials .

Properties

IUPAC Name

4-ethyl-N-(2-nitrophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-11-7-9-12(10-8-11)15-19-14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIIORXFDXNEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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